5-(3-Chlorophenyl)-4-((2,6-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Antiviral Research Enzyme Inhibition Human Dihydroorotate Dehydrogenase (hDHODH)

5-(3-Chlorophenyl)-4-((2,6-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a synthetic, tri-halogenated 1,2,4-triazole-3-thiol derivative distinguished by a 2,6-dichloro substitution pattern on its benzylideneamino moiety. This compound is offered as a specialty research chemical, with confirmed availability at a minimum purity of 95%, making it a candidate for focused structure-activity relationship (SAR) studies within this pharmacologically relevant class.

Molecular Formula C15H9Cl3N4S
Molecular Weight 383.7 g/mol
CAS No. 478254-83-0
Cat. No. B12031401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Chlorophenyl)-4-((2,6-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
CAS478254-83-0
Molecular FormulaC15H9Cl3N4S
Molecular Weight383.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C2=NNC(=S)N2N=CC3=C(C=CC=C3Cl)Cl
InChIInChI=1S/C15H9Cl3N4S/c16-10-4-1-3-9(7-10)14-20-21-15(23)22(14)19-8-11-12(17)5-2-6-13(11)18/h1-8H,(H,21,23)/b19-8+
InChIKeyLHKBVWPIOOYXED-UFWORHAWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 5-(3-Chlorophenyl)-4-((2,6-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol (CAS 478254-83-0)


5-(3-Chlorophenyl)-4-((2,6-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a synthetic, tri-halogenated 1,2,4-triazole-3-thiol derivative distinguished by a 2,6-dichloro substitution pattern on its benzylideneamino moiety . This compound is offered as a specialty research chemical, with confirmed availability at a minimum purity of 95%, making it a candidate for focused structure-activity relationship (SAR) studies within this pharmacologically relevant class .

Why the 2,6-Dichloro Isomer Cannot Be Substituted with Other Dichloro Analogs for 5-(3-Chlorophenyl)-4H-1,2,4-triazole-3-thiol Research


In the context of 1,2,4-triazole-3-thiols, the position of chlorine atoms on the benzylidene ring is a critical determinant of biological activity. The compound's unique 2,6-dichlorobenzylidene substitution pattern creates a distinct steric and electronic environment compared to its closest commercially available analogs, such as the 2,4-dichloro and 2,3-dichloro isomers . Generic substitution between these regioisomers is not scientifically valid without comparative bioactivity data, as minor positional changes can lead to a complete loss of potency or a significant shift in target selectivity, a phenomenon well-documented across triazole-based bioactive scaffolds [1].

Quantified Differentiation: 5-(3-Chlorophenyl)-4-((2,6-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol vs. Closest Analogs


Target-Specific Inhibitory Potency: Evidence of High-Affinity hDHODH Engagement Over a Structurally Similar Control

Data from BindingDB, linked to patent US20240034730, indicates that this specific 2,6-dichloro substituted compound demonstrates potent inhibitory activity against human dihydroorotate dehydrogenase (hDHODH). In a high-throughput enzymatic assay, the compound achieved an IC50 of 1 nM [1]. This represents a 760-fold increase in potency compared to a secondary cellular functional assay measuring DCIP reduction (IC50 = 760 nM) for the same target [1]. While a direct head-to-head comparator for this exact assay is not publicly available, this level of on-target biochemical potency is a hallmark of a high-quality chemical probe and a critical differentiator for selecting this specific isomer for antiviral drug discovery programs targeting pyrimidine starvation pathways.

Antiviral Research Enzyme Inhibition Human Dihydroorotate Dehydrogenase (hDHODH)

Regioisomeric Differentiation: 2,6-Dichloro vs. 2,4-Dichloro Substitution Pattern Availability

A key point of differentiation for procurement is the commercial availability of its closest regioisomer. The target compound features a 2,6-dichloro substitution. Sigma-Aldrich offers the 2,4-dichloro isomer (CAS 478255-08-2) as part of its AldrichCPR collection, explicitly noting on its product page that it is a 'rare and unique chemical' with no analytical data provided and sold 'as-is' . The 2,6-isomer is supplied by AKSci with a guaranteed minimum purity of 95% . For researchers requiring a defined purity and a specific substitution pattern to continue a particular SAR exploration, these distinctions in vendor specification create a tangible procurement decision point, where the 2,6-isomer from AKSci offers a higher baseline of chemical identity confirmation.

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Procurement

Class-Level Antimicrobial Activity Landscape for Schiff Base 1,2,4-Triazole-3-thiols

Within the broader class of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol Schiff bases, published research demonstrates that structural modifications directly translate to measurable antimicrobial activity. A study of seventeen novel derivatives showed distinct zones of inhibition against *Staphylococcus aureus* and *Microsporum gypseum*, with potency varying substantially based on the substituents on the phenyl ring [1]. This class-level evidence confirms that activity is not uniform but is strongly dependent on the precise aromatic substituents, providing a precedent for why the specific 3-chlorophenyl and 2,6-dichlorobenzylidene combination in the target compound would be expected to yield a unique, non-interchangeable bioactivity profile.

Antibacterial Antifungal Drug Discovery

High-Impact Application Scenarios for 5-(3-Chlorophenyl)-4-((2,6-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol


hDHODH-Targeted Antiviral Probe Development

Based on its potent biochemical IC50 of 1 nM against hDHODH, this compound is best positioned as a starting point for developing broad-spectrum antiviral agents. Research programs can utilize it as a tool compound to induce pyrimidine starvation in host cells, a strategy effective against RNA and DNA viruses [1]. Its 760-fold drop in cellular potency (760 nM) makes it an excellent scaffold for medicinal chemistry optimization focused on improving cell permeability and target engagement.

Regioisomer-Specific Structure-Activity Relationship (SAR) Studies

This compound is ideal for systematic SAR studies that map the effect of the dichlorobenzylidene substitution pattern on biological activity. By comparing it directly with the 2,4-dichloro isomer (CAS 478255-08-2), researchers can probe the steric and electronic requirements of the target binding pocket, generating high-value intellectual property around a novel chemical space not covered by existing patents .

Specialty Ligand in Coordination Chemistry and Material Science

The compound's combination of a thiol and an imine (Schiff base) donor set, anchored by a triazole ring, allows it to act as a versatile ligand for transition metals. Its specific halogenation pattern can fine-tune the electronic properties of resulting metal complexes, which are of interest in the development of novel catalysts, corrosion inhibitors, and functional materials where the regioisomeric purity of the ligand is critical for reproducible performance [2].

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